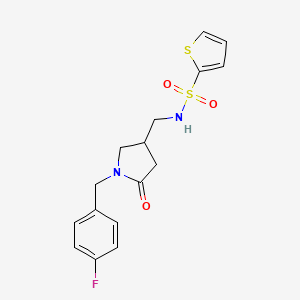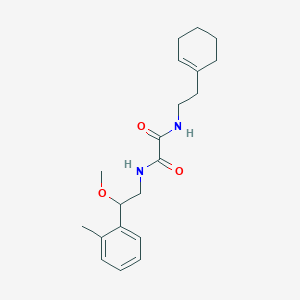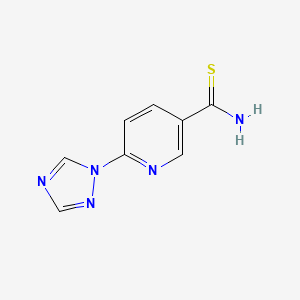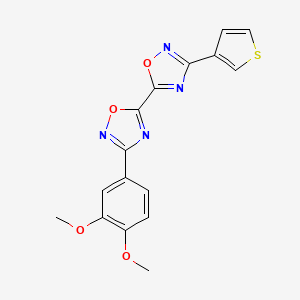![molecular formula C15H12ClN3OS B2419905 2-((2-chlorobenzyl)thio)-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one CAS No. 896326-52-6](/img/structure/B2419905.png)
2-((2-chlorobenzyl)thio)-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
Target of Action
It’s known that similar s-triazine derivatives have shown inhibitory activity against enzymes involved in the process of tumorigenesis .
Mode of Action
The exact mode of action of this compound is currently unknown. It’s worth noting that s-triazine derivatives have been reported to induce cell apoptosis . This suggests that the compound might interact with its targets, leading to programmed cell death.
Biochemical Pathways
Given the structural similarity with known antiviral drugs and purine antimetabolites, it’s plausible that this compound could interfere with viral replication or purine metabolism .
Result of Action
Similar s-triazine derivatives have shown excellent potency against certain cell lines through apoptosis induction .
Biochemical Analysis
Biochemical Properties
The compound 2-((2-chlorobenzyl)thio)-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one has been identified as a topoisomerase II inhibitor . Topoisomerases are enzymes that play a crucial role in DNA replication and transcription, and their inhibition can lead to the prevention of cancer cell proliferation .
Cellular Effects
The effects of this compound on cells are primarily related to its interaction with topoisomerase II . By inhibiting this enzyme, the compound can interfere with DNA replication and transcription processes, potentially leading to cell cycle arrest and apoptosis .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the ATPase domain of human topoisomerase II . This binding interaction has been confirmed through microscale thermophoresis and molecular dynamics .
Preparation Methods
The synthesis of 2-((2-chlorobenzyl)thio)-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one involves several steps. One common method includes the reaction of 2-chlorobenzyl chloride with thiourea to form 2-[(2-chlorophenyl)methylsulfanyl]thiourea. This intermediate is then cyclized with 2-amino-4-methylpyridine in the presence of a suitable catalyst to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of solvents, to enhance yield and purity .
Chemical Reactions Analysis
2-((2-chlorobenzyl)thio)-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles like amines or thiols replace the chlorine atom.
Scientific Research Applications
2-((2-chlorobenzyl)thio)-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound exhibits potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is being investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.
Comparison with Similar Compounds
2-((2-chlorobenzyl)thio)-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one can be compared with other similar compounds, such as:
2-[(2-Chlorophenyl)methylsulfanyl]-9-methylpyrido[1,2-a][1,3,5]triazin-4-one: This compound has a similar structure but differs in the position of the methyl group, which may affect its biological activity and chemical properties.
2-[(2-Chlorophenyl)methylsulfanyl]-8-methylpyrido[1,2-a][1,3,5]triazin-4-one: Another structural analog with potential differences in reactivity and applications.
The unique structure of this compound, particularly the position of the methyl group, contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-7-methylpyrido[1,2-a][1,3,5]triazin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3OS/c1-10-6-7-13-17-14(18-15(20)19(13)8-10)21-9-11-4-2-3-5-12(11)16/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBUFTFDYMXSPKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=NC2=O)SCC3=CC=CC=C3Cl)C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2419823.png)
![2-[5-(4-chlorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2419824.png)
![ETHYL 4-PHENYL-2-[3-({5-PHENYL-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}SULFANYL)PROPANAMIDO]THIOPHENE-3-CARBOXYLATE](/img/structure/B2419825.png)

![4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)-1,2-dihydrophthalazin-1-one](/img/structure/B2419827.png)

![4-((benzo[d][1,3]dioxol-5-ylmethyl)thio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B2419833.png)

![3-(4-methoxyphenyl)-9-(4-methylbenzyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2419835.png)

![N-(5-PHENYL-1,2,4-THIADIAZOL-3-YL)-2-[(5-PHENYL-1,3,4-OXADIAZOL-2-YL)SULFANYL]ACETAMIDE](/img/structure/B2419840.png)

![N-(4-chloro-3-fluorophenyl)-2-(8-methoxy-6-methyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B2419845.png)
